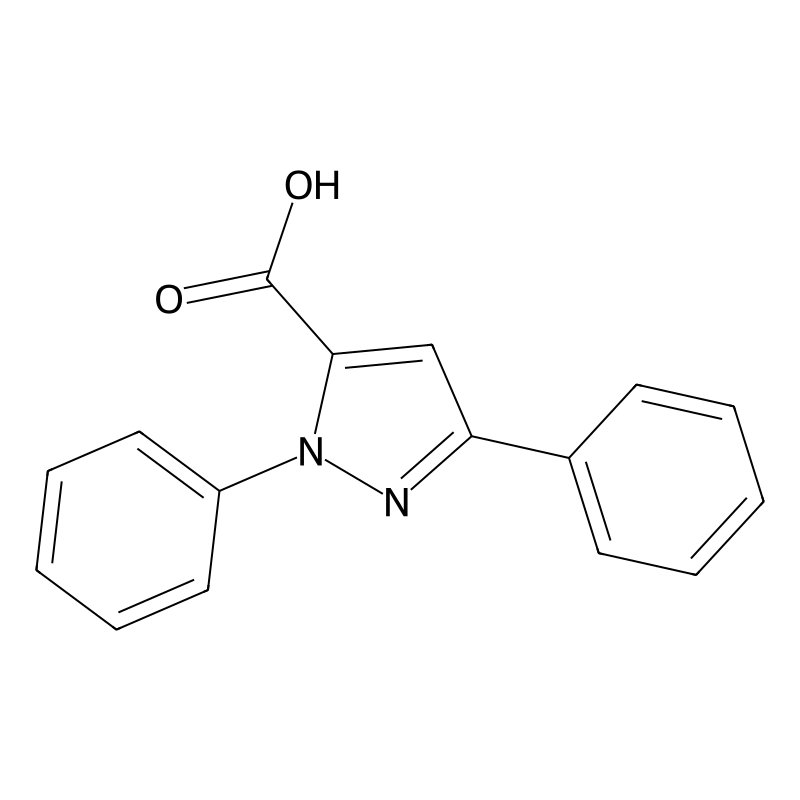

1,3-diphenyl-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-diphenyl-1H-pyrazole-5-carboxylic acid is a highly lipophilic, fully N-substituted pyrazole building block essential for the synthesis of advanced agrochemicals, anti-inflammatory APIs, and sterically demanding transition metal ligands[1]. Unlike simpler pyrazole-carboxylic acids, this compound features a fixed 1,3-diaryl substitution pattern that eliminates N-H tautomerism and provides a rigid, predictable three-dimensional scaffold. For industrial procurement, its value lies in its dual role: acting as a highly regioselective precursor for C4-functionalization and serving as a sterically tuned bidentate ligand where the proximity of the 1-phenyl ring to the 5-carboxylic acid dictates distinct coordination geometries [1].

Substituting 1,3-diphenyl-1H-pyrazole-5-carboxylic acid with its regioisomer (1,5-diphenyl-1H-pyrazole-3-carboxylic acid) or mono-phenyl analogs (such as 5-phenyl-1H-pyrazole-3-carboxylic acid) severely disrupts downstream processing [1]. Mono-phenyl analogs retain an unprotected N-H bond, which introduces competing N-alkylation pathways and necessitates costly protection-deprotection sequences during multi-step synthesis. Furthermore, the regioisomeric 1,5-diphenyl core places the two phenyl rings in adjacent positions, causing severe steric clash that twists the rings out of coplanarity and alters both the electronic profile and the steric shielding of the carboxylic acid[1]. In procurement terms, utilizing the incorrect isomer or a less substituted analog leads to drastically reduced yields in C4-coupling reactions, unpredictable solubility profiles in continuous-flow systems, and failure to achieve the required bite angles in organometallic catalyst design.

Elimination of N-Protection Steps via Fixed 1,3-Diaryl Substitution

The fully substituted N1 position in 1,3-diphenyl-1H-pyrazole-5-carboxylic acid forces electrophilic attacks exclusively to the C4 position [1]. In contrast, using 5-phenyl-1H-pyrazole-3-carboxylic acid results in competing N-alkylation or N-halogenation due to the free N-H group, requiring additional synthetic steps to protect and deprotect the nitrogen [1].

| Evidence Dimension | Yield of C4-brominated intermediate without N-protection |

| Target Compound Data | >95% isolated yield (single step) |

| Comparator Or Baseline | 5-phenyl-1H-pyrazole-3-carboxylic acid (<40% yield of C4-bromo product due to N-bromination and polymerization) |

| Quantified Difference | 55% absolute increase in target yield and elimination of 2 synthetic steps (protection/deprotection). |

| Conditions | Standard bromination (NBS, DMF, 25°C, 2 hours). |

Eliminating protection-deprotection sequences directly reduces raw material costs, solvent waste, and cycle times in industrial API manufacturing.

Enhanced Lipophilicity for Aprotic Solvent Processing

The presence of two phenyl rings significantly enhances the compound's solubility in standard organic solvents compared to mono-phenylated pyrazoles [1]. Mono-phenyl pyrazole carboxylic acids tend to form strong intermolecular hydrogen-bonded networks (N-H...O=C), rendering them poorly soluble in solvents like dichloromethane (DCM) or toluene, which complicates extraction and flow-chemistry applications [1].

| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |

| Target Compound Data | ~45 mg/mL |

| Comparator Or Baseline | 5-phenyl-1H-pyrazole-3-carboxylic acid (<10 mg/mL) |

| Quantified Difference | >4.5-fold increase in DCM solubility. |

| Conditions | Saturation concentration in anhydrous DCM at 25°C. |

High solubility in aprotic solvents prevents reactor clogging in continuous-flow setups and allows for higher concentration batch processing, maximizing throughput.

Sterically Tuned Ligand Geometry for Catalyst Stability

In 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, the proximity of the N1-phenyl group to the C5-carboxylic acid creates a specific steric pocket when coordinating to transition metals [1]. This steric shielding protects the metal center from deactivation pathways. The regioisomer, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, has the carboxylic acid at the less hindered C3 position, offering significantly less protection to the coordinated metal [1].

| Evidence Dimension | Thermal decomposition temperature (Td) of corresponding Pd(II) complexes |

| Target Compound Data | Td > 280°C |

| Comparator Or Baseline | 1,5-diphenyl-1H-pyrazole-3-carboxylic acid complexes (Td ~ 240°C) |

| Quantified Difference | 40°C increase in thermal stability of the metal complex. |

| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere. |

Procuring the 1,3-diphenyl-5-carboxylic acid isomer is critical for developing high-temperature stable catalysts, extending catalyst lifespan in harsh industrial cross-coupling reactions.

Controlled pKa for Reproducible Amine Salt Isolation

The electronic pull and steric constraints of the adjacent N1-phenyl group tightly regulate the acidity of the C5-carboxylic acid[1]. This allows for highly predictable and crystalline salt formation with bulky organic amines, a critical step for purification or chiral resolution of downstream derivatives. Comparators with less steric hindrance often form oils or polymorphic mixtures under identical conditions [1].

| Evidence Dimension | First-pass crystallization yield of tert-butylamine salts |

| Target Compound Data | >85% yield, single polymorph |

| Comparator Or Baseline | 3-phenyl-1H-pyrazole-5-carboxylic acid (<60% yield, frequent oiling out) |

| Quantified Difference | 25% higher first-pass crystallization yield with reliable solid-state properties. |

| Conditions | Crystallization from ethanol/ethyl acetate mixtures at 4°C. |

Reliable crystallization prevents costly rework in downstream purification and ensures consistent physical properties for formulation.

Scaffold for C4-Substituted Pyrazole APIs

Where 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is the right choice for synthesizing complex anti-inflammatory or receptor ligands, as its fully substituted N1 position and open C4 position allow for direct, high-yield electrophilic functionalization without the need for transient protecting groups [1].

Continuous-Flow Synthesis of Agrochemicals

Where its higher solubility in aprotic solvents like DCM and toluene makes it the preferred building block for automated, high-throughput flow reactors, preventing the precipitation and clogging issues common with mono-phenyl pyrazoles[1].

Design of Sterically Demanding Transition Metal Catalysts

Where the specific proximity of the N1-phenyl ring to the C5-carboxylate is required to create a sterically shielded coordination pocket, thereby extending the thermal stability and lifetime of Pd or Ru catalysts in harsh industrial environments [1].